molecular formula C12H11NOS B15320053 4-Methoxynaphthalene-1-carbothioamide CAS No. 62677-60-5

4-Methoxynaphthalene-1-carbothioamide

Cat. No.: B15320053
CAS No.: 62677-60-5
M. Wt: 217.29 g/mol
InChI Key: DALJDFTXYDRWNV-UHFFFAOYSA-N
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Description

4-Methoxynaphthalene-1-carbothioamide is a naphthalene derivative featuring a methoxy group (-OCH₃) at the 4-position and a carbothioamide (-C(S)NH₂) substituent at the 1-position of the naphthalene ring. The carbothioamide group confers reactivity for further chemical modifications, while the methoxy group enhances solubility and influences electronic effects within the aromatic system. Such compounds are often explored for pharmaceutical or material science applications due to their bioactivity and structural versatility .

Properties

CAS No.

62677-60-5

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4-methoxynaphthalene-1-carbothioamide

InChI

InChI=1S/C12H11NOS/c1-14-11-7-6-10(12(13)15)8-4-2-3-5-9(8)11/h2-7H,1H3,(H2,13,15)

InChI Key

DALJDFTXYDRWNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxynaphthalene-1-carbothioamide typically involves the reaction of 4-methoxynaphthalene with thioamide derivatives under specific conditions. One common method is the reaction of 4-methoxynaphthalene with thiourea in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxynaphthalene-1-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of naphthoquinones or other oxidized derivatives.

  • Reduction: Reduction reactions can produce thioamide derivatives or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

4-Methoxynaphthalene-1-carbothioamide has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methoxynaphthalene-1-carbothioamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Comparative Analysis of 4-Methoxynaphthalene-1-carbothioamide and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Spectral Features (IR/NMR) Reference
This compound* C₁₂H₁₁NO₂S 233.29 (calculated) Methoxy, carbothioamide N/A Anticipated: ~1684 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H)
Compound 6g () C₂₁H₁₈O₂N₄S 390.45 Methoxybenzyl, triazole, carbothioate 166–167 1684 cm⁻¹ (C=O), 3204 cm⁻¹ (N-H)
3-(4-Bromophenyl)-dihydropyrazoline-1-carbothioamide () C₂₃H₂₀BrCl₂N₂O₂S 562.78 Dihydropyrazoline, dichlorophenyl N/A Not reported
Naphthalene () C₁₀H₈ 128.17 Pure naphthalene core 80.2
1-Methylnaphthalene () C₁₁H₁₀ 142.20 Methyl substituent −30.5

Notes:

  • This compound is hypothesized to have a lower molecular weight than Compound 6g due to the absence of the triazole and methoxybenzyl groups.
  • Dihydropyrazoline-carbothioamides () exhibit extended conjugation and halogen substituents, which may improve thermal stability and antimicrobial activity .
  • Simple naphthalene derivatives () lack functional groups like carbothioamide, limiting their reactivity and application scope .

Functional Group Impact on Properties

  • Carbothioamide vs. Carbothioate : The carbothioamide group (-C(S)NH₂) in this compound offers nucleophilic sites for further derivatization, whereas the carbothioate group (-S-CO-O-) in Compound 6g is more electrophilic .
  • Methoxy Positioning: The 4-methoxy group in this compound likely enhances solubility in polar solvents compared to non-functionalized naphthalenes ().

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